molecular formula C11H14N2S B15095440 2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole

2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B15095440
M. Wt: 206.31 g/mol
InChI Key: HCWDGESMKTYOLK-UHFFFAOYSA-N
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Description

2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole (CAS 768359-34-8) is a high-value chemical building block for advanced research and development. This compound features a 4,5-dihydro-1H-imidazole core substituted at the 2-position with a [(4-methylphenyl)methyl]sulfanyl group, a structure that confers significant potential in medicinal and materials chemistry . With a molecular formula of C11H14N2S and a molecular weight of 206.31 g/mol , this reagent serves as a versatile intermediate for the synthesis of more complex molecules. Researchers utilize this and related dihydroimidazole derivatives as privileged scaffolds in the design of bioactive compounds, exploration of structure-activity relationships (SAR), and development of novel therapeutic agents . The partially saturated imidazole ring offers conformational flexibility compared to fully aromatic analogs, making it a valuable template for tuning electronic and steric properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult the relevant Safety Data Sheet (SDS) and handle the material adhering to all appropriate laboratory safety protocols.

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C11H14N2S/c1-9-2-4-10(5-3-9)8-14-11-12-6-7-13-11/h2-5H,6-8H2,1H3,(H,12,13)

InChI Key

HCWDGESMKTYOLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 4-methylbenzyl chloride with 4,5-dihydro-1H-imidazole-2-thiol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also interact with various receptors and enzymes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Imidazole/Imidazoline Derivatives

Compound Name Substituent at 2-Position Core Structure Key Functional Groups Reference
2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole [(4-Methylphenyl)methyl]sulfanyl 4,5-dihydroimidazole Thioether, 4-methylbenzyl
2-[(4-Fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole hydrochloride [(4-Fluorophenyl)methyl]sulfanyl 4,5-dihydroimidazole Thioether, 4-fluorobenzyl
2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole [(2-Chlorophenyl)methyl]sulfanyl 4,5-dihydroimidazole Thioether, 2-chlorobenzyl
2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole 4-Methoxyphenyl 4,5-dihydroimidazole Aryl, methoxy
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole 4-Chlorophenyl Imidazole Aryl, chloro

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylbenzyl group in the target compound (electron-donating) may enhance lipophilicity compared to electron-withdrawing substituents like 4-fluorobenzyl or 2-chlorobenzyl .
  • Thioether vs.

Pharmacological Activities

Table 2: Pharmacological Profiles of Related Compounds

Compound Name Reported Activities Mechanism/Application Reference
2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole Antihypertensive, anti-inflammatory Likely α2-adrenergic receptor modulation
2-(4-Substitutedphenyl)-4,5-diphenyl-1H-imidazoles (1–10) CNS depression (↓ locomotor activity) Dopaminergic or GABAergic pathways
2-[(4-Fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole hydrochloride Not explicitly reported Potential antimicrobial/antiviral

Key Findings :

  • Imidazoline derivatives with aryl or thioether substituents demonstrate diverse biological activities. For example, 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole shows antihypertensive effects, likely via α2-adrenergic receptors .
  • Compounds with 4,5-diphenylimidazole cores (e.g., 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole) exhibit CNS-depressant effects, reducing locomotor activity by up to 40% in rodent models .

Key Insights :

  • The target compound’s synthesis may involve nucleophilic substitution of a pre-formed imidazoline with 4-methylbenzyl thiol, analogous to methods used for chlorinated derivatives .
  • Higher yields (65–82%) are achieved in imidazole syntheses using multicomponent reactions (e.g., benzil-ammonium acetate-aldehyde condensations) .

Physicochemical Properties

Table 4: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility Reference
This compound ~238.36 3.2 Low aqueous solubility
2-{[(4-Fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole hydrochloride 260.78 2.8 Moderate (hydrochloride salt)
2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole 204.27 1.9 Moderate in polar solvents

Key Notes:

  • The 4-methylbenzyl thioether group increases lipophilicity (LogP ≈ 3.2) compared to methoxy-substituted analogs (LogP ≈ 1.9), suggesting better membrane permeability .
  • Hydrochloride salts (e.g., ) improve aqueous solubility, a critical factor for bioavailability.

Research Findings and Implications

  • Substituent Position Matters : Halogen placement (e.g., 2-chloro vs. 4-chloro in benzyl groups) significantly alters bioactivity. For instance, 2-chlorobenzyl derivatives may exhibit stronger CNS effects due to enhanced blood-brain barrier penetration .
  • Thioether vs.
  • Synthetic Flexibility : The imidazoline core allows modular substitution, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .

Biological Activity

The compound 2-([(4-Methylphenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole (CAS No. 768359-34-8) is a derivative of imidazole, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2SC_{11}H_{14}N_{2}S with a molecular weight of 206.31 g/mol. The structure features a methylphenyl group and a sulfanyl moiety, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that various derivatives possess potent activity against a range of pathogens.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of similar imidazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives achieved minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL, showcasing their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
Compound A0.22Staphylococcus aureus
Compound B0.25Escherichia coli
Compound C0.30Klebsiella pneumoniae

Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer properties. The presence of specific substituents in the imidazole ring can enhance cytotoxicity against cancer cell lines.

Case Study: Anticancer Evaluation

In a recent study, several imidazole derivatives were tested against human cancer cell lines, revealing promising results. For instance, one derivative exhibited an IC50 value of less than 10 μM against breast cancer cells, indicating significant growth inhibition .

Table 2: Cytotoxicity of Imidazole Derivatives

CompoundIC50 (μM)Cancer Cell Line
Compound D<10Breast Cancer
Compound E<15Colon Cancer
Compound F<20Lung Cancer

The biological activities of imidazole derivatives are often attributed to their ability to interact with biological macromolecules such as enzymes and receptors. For example, some compounds have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), key enzymes involved in bacterial DNA replication and folate metabolism, respectively .

Toxicity and Safety Profile

While many imidazole derivatives exhibit potent biological activities, their safety profiles are crucial for therapeutic applications. Studies have demonstrated low hemolytic activity and non-cytotoxicity at concentrations above 60 μM for certain derivatives, suggesting a favorable safety margin .

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